molecular formula C14H8BrN5O4 B11689231 5-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

Cat. No.: B11689231
M. Wt: 390.15 g/mol
InChI Key: YWMVPFFIRHRKFV-UHFFFAOYSA-N
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Description

5-BROMO-N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-BROMO-N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. . The reaction conditions usually involve the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-BROMO-N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other indole derivatives, 5-BROMO-N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of the bromine and nitro groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, which can lead to different biological activities and applications.

Properties

Molecular Formula

C14H8BrN5O4

Molecular Weight

390.15 g/mol

IUPAC Name

5-bromo-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]pyridine-3-carboxamide

InChI

InChI=1S/C14H8BrN5O4/c15-8-3-7(5-16-6-8)13(21)19-18-12-10-4-9(20(23)24)1-2-11(10)17-14(12)22/h1-6,17,22H

InChI Key

YWMVPFFIRHRKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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